molecular formula C9H8N2O6 B14396597 5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 89377-01-5

5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14396597
CAS No.: 89377-01-5
M. Wt: 240.17 g/mol
InChI Key: GLHJFNOZUYRYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring and a dioxocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with a dioxocyclopentyl precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical reaction databases and research articles .

Scientific Research Applications

5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can be found in scientific literature .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2,5-Dioxocyclopentyl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine derivatives and dioxocyclopentyl-containing compounds.

Properties

CAS No.

89377-01-5

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

5-(2,5-dioxocyclopentyl)-5-hydroxy-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H8N2O6/c12-3-1-2-4(13)5(3)9(17)6(14)10-8(16)11-7(9)15/h5,17H,1-2H2,(H2,10,11,14,15,16)

InChI Key

GLHJFNOZUYRYPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)C2(C(=O)NC(=O)NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.